trans-4-{[(2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoyl)amino]methyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-{[(2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoyl)amino]methyl}cyclohexanecarboxylic acid: is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-{[(2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoyl)amino]methyl}cyclohexanecarboxylic acid involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of the chromen-2-one core, followed by the introduction of the methoxyphenyl group and the formation of the cyclohexanecarboxylic acid moiety. The final step involves the coupling of these intermediates under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, trans-4-{[(2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoyl)amino]methyl}cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of trans-4-{[(2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoyl)amino]methyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- trans-4-(([(4-methoxyphenyl)sulfonyl]amino)methyl)cyclohexanecarboxylic acid
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, trans-4-{[(2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoyl)amino]methyl}cyclohexanecarboxylic acid stands out due to its unique combination of functional groups. This allows for a broader range of chemical reactions and potential applications. Its structural complexity also provides opportunities for the development of new derivatives with enhanced properties.
Properties
Molecular Formula |
C28H31NO7 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
4-[[2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C28H31NO7/c1-16-24(35-17(2)27(31)29-15-18-4-6-20(7-5-18)28(32)33)13-12-22-23(14-25(30)36-26(16)22)19-8-10-21(34-3)11-9-19/h8-14,17-18,20H,4-7,15H2,1-3H3,(H,29,31)(H,32,33) |
InChI Key |
YNUPOGYQISPFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C)C(=O)NCC4CCC(CC4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.